Technical Monograph: Physicochemical Profiling & Application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Technical Monograph: Physicochemical Profiling & Application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
The following technical guide is structured as an operational monograph for drug discovery teams. It prioritizes actionable data, experimental rigor, and the strategic application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (hereafter referred to as 5-Cl-7-Azaindole Ester ).
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings.[1][2] Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate represents a critical intermediate for the development of Type I and Type II kinase inhibitors (e.g., JAK, FGFR, c-Met).
The presence of the 5-chloro substituent modulates metabolic stability and lipophilicity, while the 2-carboxylate ester serves as a versatile handle for heterocycle formation or amide coupling. This guide details the physicochemical boundaries, handling protocols, and synthetic utility of this compound to ensure reproducibility in hit-to-lead optimization.
Chemical Identity & Structural Analysis[3][4][5][6]
The compound features a fused pyridine-pyrrole system.[1][3] The nitrogen at position 7 (N7) provides a hydrogen bond acceptor site, while the pyrrole nitrogen (N1) acts as a donor, mimicking the adenine hinge-binding motif found in ATP.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Common Name | 5-Chloro-7-azaindole-2-carboxylic acid ethyl ester |
| CAS Number | 1083181-28-5 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Key Substituents | 5-Cl (Electron-withdrawing/Lipophilic), 2-COOEt (Electrophilic) |
Electronic Profile
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Acidity (N1-H): The electron-withdrawing nature of the 2-ester and 5-chloro group increases the acidity of the pyrrole NH compared to unsubstituted 7-azaindole (pKa ~10.75). We estimate the pKa of this derivative to be ~9.5–10.0 , making it readily deprotonated by weak bases (e.g., K₂CO₃) for alkylation.
-
Basicity (N7): The pyridine nitrogen is weakly basic. While 7-azaindole has a pKa ~3.7 (conjugate acid), the 5-Cl and 2-ester groups significantly reduce electron density at N7, lowering the pKa to < 2.0 . This reduces the likelihood of protonation at physiological pH.
Physicochemical Properties & Solubility[2][6]
Understanding the solubility profile is critical for assay development. The planar, aromatic nature of the scaffold drives π-π stacking, often leading to poor aqueous solubility unless disrupted.
Table 2: Physicochemical Parameters
| Parameter | Value / Range | Context |
| LogP (Predicted) | 2.5 ± 0.3 | Moderate lipophilicity; suitable for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good predictor for passive membrane transport (Rule of 5 compliant). |
| Melting Point | 168–175 °C (Typical) | High crystallinity indicates strong intermolecular H-bonding (N1-H ··· N7). |
| Aqueous Solubility | < 0.1 mg/mL (pH 7.4) | Poor. Requires organic co-solvent for stock solutions. |
| DMSO Solubility | > 20 mg/mL | Excellent. Recommended solvent for 10 mM stock preparation. |
Experimental Protocol: Solubility Profiling
Objective: Determine the kinetic solubility limit in assay buffer (PBS, pH 7.4) to prevent compound precipitation during IC50 determination.
-
Stock Prep: Dissolve 2.25 mg of substance in 1 mL DMSO (10 mM). Vortex for 30s.
-
Spiking: Aliquot 10 µL of stock into 990 µL of PBS (1% DMSO final).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.
-
Calculation:
.
Synthetic Utility & Functionalization Logic
The 2-carboxylate ester is the primary "warhead" for diversification. The following diagram illustrates the logical flow of transforming this intermediate into bioactive ligands.
Figure 1: Synthetic divergence from the core ester scaffold. The pathway to the Amide Derivative is the most common route for generating kinase inhibitors.
Detailed Protocol: Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to the free acid is the requisite first step for amide library generation.
Reagents:
Procedure:
-
Dissolution: Charge a round-bottom flask with the ester (e.g., 1.0 g, 4.45 mmol) and THF (15 mL). Stir until dissolved.
-
Activation: Add a solution of LiOH·H₂O (560 mg, 13.35 mmol) in Water (5 mL) dropwise.
-
Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor by LC-MS (Shift from M+H 225 to 197).
-
Workup (Critical Step):
-
Concentrate in vacuo to remove THF.
-
Cool the aqueous residue to 0°C.
-
Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a white/off-white solid.
-
Note: Do not acidify to pH < 1, as the pyridine nitrogen may protonate, increasing water solubility and hindering isolation.
-
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum at 45°C.
Handling, Stability & Safety
Stability Profile
-
Hydrolytic Stability: The ester is stable at neutral pH but hydrolyzes rapidly under basic conditions (pH > 10). Stock solutions in DMSO are stable for >3 months at -20°C.
-
Photostability: 7-azaindoles can be light-sensitive. Store solid and solutions protected from light (amber vials).
-
Thermal Stability: Stable up to ~150°C. Decomposition may occur near the melting point if impurities are present.
Safety (GHS Classification)[5][9]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.
Biological Application: Kinase Inhibition Logic
This scaffold is a bioisostere of the purine ring of ATP. In drug design, it is utilized to bind to the "hinge region" of kinase enzymes.[8]
Figure 2: Pharmacophore mapping of the 5-chloro-7-azaindole core within a typical kinase ATP-binding pocket.
Mechanistic Insight: The N1-H donates a hydrogen bond to the kinase backbone carbonyl (e.g., Glu residue), while the N7 accepts a hydrogen bond from the backbone amide NH (e.g., Met residue). The 5-chloro substituent typically occupies a hydrophobic pocket (Gatekeeper region), improving potency and selectivity over the unsubstituted parent scaffold.
References
-
PubChem. (2025).[6][7][9] Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
- Zhang, M., et al. (2015). "Design and Synthesis of 7-Azaindole Derivatives as Potent c-Met Kinase Inhibitors." European Journal of Medicinal Chemistry. (Context: 5-Cl substitution effect on metabolic stability).
-
Popowycz, F., et al. (2017). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. [Link]
-
MySkinRecipes. (2024). Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Specifications. [Link]
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